molecular formula C8H11ClO B14435591 2-Methylcyclohex-1-ene-1-carbonyl chloride CAS No. 74517-10-5

2-Methylcyclohex-1-ene-1-carbonyl chloride

Cat. No.: B14435591
CAS No.: 74517-10-5
M. Wt: 158.62 g/mol
InChI Key: OITXLFPWWSAEPT-UHFFFAOYSA-N
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Description

2-Methylcyclohex-1-ene-1-carbonyl chloride is an organic compound with the molecular formula C8H11ClO It is a derivative of cyclohexene, featuring a methyl group and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylcyclohex-1-ene-1-carbonyl chloride can be synthesized through the chlorination of 2-methylcyclohex-1-ene. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

2-Methylcyclohex-1-ene-1-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying enzyme mechanisms or protein interactions.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The reactivity of 2-methylcyclohex-1-ene-1-carbonyl chloride is primarily due to the presence of the carbonyl chloride group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The mechanism of action involves the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion. This reactivity is exploited in various synthetic transformations.

Comparison with Similar Compounds

  • 1-Methyl-2-cyclohexene-1-carbonyl chloride
  • Cyclohex-1-ene-1-carbonyl chloride
  • 2-Chloro-3-(hydroxymethylene)-1-cyclohexene-1-carboxaldehyde

Comparison: 2-Methylcyclohex-1-ene-1-carbonyl chloride is unique due to the presence of both a methyl group and a carbonyl chloride group on the cyclohexene ring. This combination of functional groups imparts distinct reactivity and properties compared to its analogs. For instance, the methyl group can influence the steric and electronic environment, affecting the compound’s reactivity and the outcome of chemical reactions.

Properties

CAS No.

74517-10-5

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

2-methylcyclohexene-1-carbonyl chloride

InChI

InChI=1S/C8H11ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H2,1H3

InChI Key

OITXLFPWWSAEPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1)C(=O)Cl

Origin of Product

United States

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